molecular formula C11H10N2S B175027 2,5-Dimethylimidazo[2,1-b]benzothiazole CAS No. 196195-69-4

2,5-Dimethylimidazo[2,1-b]benzothiazole

Cat. No. B175027
M. Wt: 202.28 g/mol
InChI Key: SWELCQLJVJMKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylimidazo[2,1-b]benzothiazole (DMIBT) is a heterocyclic aromatic compound that is widely used in scientific research. It is a potent mutagen and carcinogen that has been linked to the development of several types of cancer, including breast, colon, and prostate cancer. DMIBT is also used as a model compound for studying the mechanisms of DNA damage and repair.

Scientific Research Applications

2,5-Dimethylimidazo[2,1-b]benzothiazole is used extensively in scientific research as a model compound for studying the mechanisms of DNA damage and repair. It is also used to investigate the effects of environmental carcinogens on human health. 2,5-Dimethylimidazo[2,1-b]benzothiazole has been shown to induce DNA damage, oxidative stress, and inflammation in various cell types, including human breast epithelial cells and human colon cells.

Mechanism Of Action

2,5-Dimethylimidazo[2,1-b]benzothiazole is a potent mutagen and carcinogen that induces DNA damage through the formation of DNA adducts. It has been shown to form adducts with guanine and adenine residues in DNA, leading to the formation of DNA cross-links and strand breaks. 2,5-Dimethylimidazo[2,1-b]benzothiazole also induces oxidative stress and inflammation, which can further contribute to DNA damage and carcinogenesis.

Biochemical And Physiological Effects

2,5-Dimethylimidazo[2,1-b]benzothiazole has been shown to induce a variety of biochemical and physiological effects in various cell types. It has been shown to induce DNA damage, oxidative stress, and inflammation, leading to cell death and the development of cancer. 2,5-Dimethylimidazo[2,1-b]benzothiazole has also been shown to induce changes in gene expression, including the upregulation of genes involved in cell cycle regulation and DNA repair.

Advantages And Limitations For Lab Experiments

2,5-Dimethylimidazo[2,1-b]benzothiazole is a highly potent and specific mutagen that is widely used in scientific research. It has been extensively studied in vitro and in vivo, and its effects on DNA damage and repair have been well characterized. However, 2,5-Dimethylimidazo[2,1-b]benzothiazole is also highly toxic and carcinogenic, and its use in laboratory experiments requires careful handling and disposal.

Future Directions

There are several future directions for research on 2,5-Dimethylimidazo[2,1-b]benzothiazole. One area of research is the development of new methods for synthesizing 2,5-Dimethylimidazo[2,1-b]benzothiazole and related compounds. Another area of research is the investigation of the effects of 2,5-Dimethylimidazo[2,1-b]benzothiazole on different cell types and in different animal models. Finally, research is needed to develop new strategies for preventing or treating 2,5-Dimethylimidazo[2,1-b]benzothiazole-induced DNA damage and carcinogenesis.

Synthesis Methods

2,5-Dimethylimidazo[2,1-b]benzothiazole can be synthesized using a variety of methods, including the condensation of 2-aminothiophenol with 2,3-dimethyl-1,3-butadiene in the presence of a Lewis acid catalyst. Other methods include the reaction of 2-aminothiophenol with 2,3-dibromopropene or the condensation of 2-aminothiophenol with 2,3-dimethyl-1,3-butadiene in the presence of a palladium catalyst.

properties

CAS RN

196195-69-4

Product Name

2,5-Dimethylimidazo[2,1-b]benzothiazole

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

2,8-dimethylimidazo[2,1-b][1,3]benzothiazole

InChI

InChI=1S/C11H10N2S/c1-7-4-3-5-9-10(7)13-6-8(2)12-11(13)14-9/h3-6H,1-2H3

InChI Key

SWELCQLJVJMKPA-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)SC3=NC(=CN23)C

Canonical SMILES

CC1=C2C(=CC=C1)SC3=NC(=CN23)C

synonyms

2,5-DIMETHYLIMIDAZO[2,1-B]BENZOTHIAZOLE

Origin of Product

United States

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